Product packaging for Rhodalin(Cat. No.:CAS No. 54676-60-7)

Rhodalin

Cat. No.: B12735628
CAS No.: 54676-60-7
M. Wt: 434.3 g/mol
InChI Key: HSBPTANNLNRKFF-AGOBOLRFSA-N
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Description

Rhodalin is a chemical compound with the CAS Number 30370-87-7 and the molecular formula C₂₀H₁₈O₁₁ . As a specialty chemical, it is intended for use in research and development laboratories. Researchers can utilize this compound in various in vitro studies to investigate its properties and potential applications. The specific biochemical mechanism of action, which refers to the precise interaction through which a substance produces a pharmacological effect, is a key area of investigation for research compounds like this compound . This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O11 B12735628 Rhodalin CAS No. 54676-60-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54676-60-7

Molecular Formula

C20H18O11

Molecular Weight

434.3 g/mol

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C20H18O11/c21-8-3-1-7(2-4-8)17-15(27)14(26)12-9(22)5-10(23)18(19(12)30-17)31-20-16(28)13(25)11(24)6-29-20/h1-5,11,13,16,20-25,27-28H,6H2/t11-,13+,16-,20+/m1/s1

InChI Key

HSBPTANNLNRKFF-AGOBOLRFSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O

Origin of Product

United States

Rhodalin Flavonoid Glycoside: Herbacetin 8 O β D Xylopyranoside

Nomenclature and Classification

Understanding the precise chemical identity and structural category of Rhodalin is fundamental to its study.

Formal Chemical Name and Key Synonyms

The formal chemical name for this compound is 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one. nih.gov Its molecular formula is C₂₀H₁₈O₁₁. nih.gov

Several synonyms are associated with this compound, reflecting different naming conventions and identifiers. These include:

Rodalin nih.gov

R7PYT7CAEL nih.gov

UNII-R7PYT7CAEL nih.gov

54676-60-7 (CAS Number) nih.govparchem.comwikidata.org

4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(beta-D-xylopyranosyloxy)- nih.govparchem.com

herbacetin-8-O-beta-d-xylopyranoside nih.gov

Structural Classification within Flavonol Glycosides

This compound is classified as a flavonoid glycoside. naturalproducts.net Flavonoids are a large class of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton, consisting of two phenyl rings (A and B) connected by a three-carbon heterocyclic ring (C). nih.govwikipedia.orgresearchgate.net Flavonoids are further divided into subclasses based on modifications to this core structure. nih.govwikipedia.org

This compound specifically belongs to the flavonol glycoside subclass. naturalproducts.net Flavonols are a type of flavonoid that possess a hydroxyl group at the 3-position of the C-ring. nih.gov As a glycoside, this compound has a sugar molecule (specifically β-D-xylopyranoside) attached to the aglycone (non-sugar component), which in this case is Herbacetin (B192088), at the 8-O position. nih.govnih.gov Herbacetin itself is a flavonol with hydroxyl groups at the 3, 4', 5, 7, and 8 positions. wikipedia.orguni.lu

Natural Occurrence and Botanical Sources

This compound is found in nature, primarily within plants of the Rhodiola genus.

Isolation and Identification from Rhodiola rosea L. (Roseroot)

Rhodiola rosea L., commonly known as Roseroot, is a well-documented source of this compound. nih.govwikidata.orgoulu.fimdpi.com Researchers have isolated and identified this compound from different parts of this plant. Early investigations into the flavonoid compounds of Rhodiola rosea led to the identification of this compound from the aerial parts of the plant. oulu.fi Later studies confirmed its presence in both the rhizomes and roots. nih.govresearchgate.net The isolation and identification of this compound from Rhodiola rosea have been achieved through various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR). nih.govresearchgate.net

Distribution and Concentration Across Plant Organs (e.g., rhizomes, roots, aerial parts)

Research indicates that this compound is present in different organs of Rhodiola rosea. It has been identified in aerial parts (leaves and flowers), rhizomes, and roots. nih.govoulu.firesearchgate.netmdpi.com While some earlier reports suggested low flavonoid content in roots and rhizomes compared to aerial parts, more recent studies have provided quantitative data. mdpi.com

One study found that the content of Rhodiosin (B600690) (another herbacetin glycoside) and Herbacetin (the aglycone of this compound) were largely equal in both rhizome and root extracts in some cases, although rhizomes tended to contain less total flavonoids (Rhodiosin plus Herbacetin) on average compared to roots in other comparisons. researchgate.nettandfonline.com The total content of Rhodiosin and Herbacetin in rhizome and root extracts from different provenances of R. rosea ranged from 760–6300 µg/mL, corresponding to approximately 0.5–4.2% (w/w) in the dry drug (exhaustive extraction). researchgate.nettandfonline.com

While specific quantitative data solely for this compound's concentration in different Rhodiola rosea organs is less extensively reported compared to Rhodiosin and Herbacetin, its identification in aerial parts, rhizomes, and roots confirms its distribution throughout the plant. nih.govoulu.firesearchgate.netmdpi.com

Presence in Other Rhodiola Species or Botanical Extracts

Beyond Rhodiola rosea, this compound has also been reported in other Rhodiola species. The natural products occurrence database, LOTUS, lists this compound as being reported in Rhodiola algida and Phedimus kamtschaticus (syn. Sedum kamtschaticum), in addition to Rhodiola rosea. nih.govwikidata.org While its prevalence and concentration may vary between species, its presence in Rhodiola algida and Phedimus kamtschaticus suggests that this compound is not exclusive to Rhodiola rosea. nih.govwikidata.org Some flavonoids found in R. rosea, including herbacetin and its glycosides, have also been detected in other Rhodiola species, although often in different ratios. nih.govtandfonline.com

Interactive Data Table: Reported Occurrence of this compound

Plant SpeciesPlant Part(s) ReportedSource(s)
Rhodiola rosea L.Aerial parts, Rhizomes, Roots nih.govoulu.firesearchgate.netmdpi.com
Rhodiola algidaNot specified nih.govwikidata.org
Phedimus kamtschaticusNot specified nih.govwikidata.org

Note: Specific quantitative data for this compound in all listed species and plant parts is not consistently available in the provided sources.

Interactive Data Table: Total Flavonoid Content (Rhodiosin + Herbacetin) in Rhodiola rosea Extracts

Plant PartConcentration Range (µg/mL extract)Approximate % (w/w) in Dry Drug (exhaustive extraction)Source(s)
Rhizome760–63000.5–4.2 researchgate.nettandfonline.com
Root760–63000.5–4.2 researchgate.nettandfonline.com

Biosynthesis and Metabolic Pathways

The biosynthesis of this compound, like other flavonoids, is intricately linked to the plant's primary and secondary metabolic networks, primarily originating from the phenylpropanoid pathway. nih.govwikipedia.orgfrontiersin.orgnih.govresearchgate.net

Integration into the Phenylpropanoid Metabolic Pathway

Flavonoids are synthesized via the phenylpropanoid pathway, which begins with the aromatic amino acid phenylalanine. nih.govwikipedia.orgfrontiersin.orgnih.govresearchgate.net This pathway serves as a central component of land plant metabolism, providing precursors for a wide array of secondary metabolites, including flavonoids and lignin. nih.govroyalsocietypublishing.org The initial steps of the phenylpropanoid pathway, often referred to as the general phenylpropanoid pathway, involve the conversion of phenylalanine to p-coumaroyl-CoA through a series of enzymatic reactions. nih.gov This p-coumaroyl-CoA then enters the flavonoid biosynthesis pathway. nih.gov

Role of Precursor Compounds in its Formation (e.g., Phenylalanine, Shikimate Pathway Intermediates)

The biosynthesis of flavonoids, including the aglycone herbacetin which forms part of this compound, starts with the shikimate pathway. researchgate.net The shikimate pathway is a highly conserved metabolic route in plants, bacteria, and fungi, responsible for the production of aromatic amino acids, including phenylalanine and tyrosine. nih.govfrontiersin.orgfrontiersin.org Phenylalanine is a direct upstream substrate for flavonoid synthesis. nih.gov The shikimate pathway provides the carbon skeletons necessary for the synthesis of these aromatic amino acids, which are then channeled into the phenylpropanoid pathway. nih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.org Enzymes within the shikimate pathway, such as shikimate kinase, play important roles in regulating the flux of metabolites towards aromatic amino acid synthesis and subsequently into flavonoid biosynthesis. nih.gov

Enzymatic Activities Involved in Glycosylation (e.g., Glycosyltransferases)

Glycosylation is a crucial modification in flavonoid biosynthesis, significantly contributing to the structural diversity, solubility, stability, and biological activity of these compounds. cas.czmdpi.comfrontiersin.orgfrontiersin.orgsci-hub.ruoup.com This process is primarily catalyzed by UDP-glycosyltransferases (UGTs). cas.czmdpi.comfrontiersin.orgfrontiersin.orgsci-hub.ruoup.com UGTs utilize activated sugar donors, such as UDP-glucose or UDP-xylose, to attach sugar moieties to specific positions on the flavonoid aglycone. mdpi.comfrontiersin.orgfrontiersin.org The formation of this compound, Herbacetin-8-O-β-D-xylopyranoside, involves the attachment of a xylose sugar at the 8-O position of the herbacetin aglycone. This specific glycosylation step is mediated by a xylosyltransferase, a type of UGT that recognizes UDP-xylose as the sugar donor and the 8-hydroxyl group of herbacetin as the acceptor site. Research has identified various UGTs involved in flavonoid glycosylation at different positions (e.g., 3-O, 7-O) and with different sugar specificities in various plant species. frontiersin.orgfrontiersin.orgsci-hub.ru While specific enzymatic studies directly detailing the xylosylation of herbacetin at the 8-O position to form this compound may require more targeted research, the general mechanism involves the action of a specific UGT.

Investigations into the Molecular Genetics of Flavonoid Glycoside Biosynthesis

Molecular genetic studies have been instrumental in elucidating the genes encoding the enzymes involved in flavonoid biosynthesis, including glycosyltransferases. oup.comakjournals.comnih.gov These studies often involve identifying and characterizing genes responsible for specific enzymatic steps in the pathway. For instance, research in various plants has identified UGT genes involved in the glycosylation of different flavonoid substrates. frontiersin.orgfrontiersin.orgoup.com The expression of flavonoid biosynthesis genes is often regulated by transcription factors, such as R2R3 MYB, basic helix-loop-helix (bHLH), and WD40 proteins. frontiersin.org Genetic approaches, including the study of mutants affecting flavonoid production, have helped to define crucial steps and identify relevant genes in the biosynthesis of the flavonoid core structure and its modifications, including glycosylation. akjournals.comnih.gov Genome-wide identification and characterization of UGT genes in various plant species have revealed the complexity and diversity of these enzyme families and their roles in flavonoid glycosylation. oup.com

Biotransformation Studies in in vitro Plant Cell and Callus Cultures for Metabolite Production

Biotransformation using in vitro plant cell and callus cultures is a valuable technique for studying and potentially producing plant secondary metabolites, including flavonoid glycosides. ijrpb.comacademicjournals.orgpensoft.netresearchgate.net Plant cell cultures can catalyze the conversion of exogenously supplied precursors or related compounds into more valuable products through their inherent enzymatic machinery. ijrpb.compensoft.net Studies have demonstrated the ability of plant cell suspension cultures to biotransform flavonoid aglycones into their glycosylated derivatives. pensoft.net This involves the uptake of the substrate by the plant cells and its subsequent modification by intracellular enzymes, such as UGTs. pensoft.net Biotransformation studies in various plant systems have shown the potential for producing specific flavonoid glycosides, although economic feasibility for large-scale production can be a challenge. academicjournals.org Research using in vitro cultures of species known to contain this compound, such as Rhodiola or Sedum, could provide insights into the specific biotransformation pathways and conditions favorable for this compound production or the production of related herbacetin glycosides. pensoft.netresearchgate.netoulu.fi

Advanced Analytical and Spectroscopic Characterization Research

Advanced analytical and spectroscopic techniques are essential for the isolation, identification, and structural elucidation of flavonoid glycosides like this compound. bruker.comoutsourcedpharma.commdpi.comnih.gov

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC), are routinely used for the characterization of these compounds. researchgate.netbruker.comoutsourcedpharma.commdpi.comnih.govtandfonline.com

NMR spectroscopy provides detailed information about the structural skeleton and the arrangement of atoms within the molecule, including the type, quantity, and position of functional groups and sugar moieties. outsourcedpharma.commdpi.commeasurlabs.com Both 1D (e.g., 1H NMR, 13C NMR) and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to assign signals and confirm the connectivity between different parts of the molecule. measurlabs.com For this compound (Herbacetin-8-O-β-D-xylopyranoside), NMR data would be crucial for confirming the herbacetin aglycone structure and the attachment of the xylose sugar at the 8-O position, including its β-anomeric configuration. mdpi.com

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can help in determining the elemental composition and identifying structural fragments. outsourcedpharma.commdpi.comnih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing polar compounds like flavonoid glycosides. researchgate.netmdpi.com High-resolution MS can provide accurate mass measurements, aiding in the determination of the molecular formula. researchgate.net The fragmentation pattern observed in MS/MS experiments can provide further structural details, such as the sequence of sugar moieties and their points of attachment to the aglycone.

The combination of chromatographic separation techniques (HPLC, UHPLC) with MS detection (LC-MS) is particularly powerful for analyzing complex plant extracts containing multiple flavonoids and their glycosides. researchgate.netmdpi.com This hyphenated approach allows for the separation of individual compounds before their detection and characterization by MS.

Spectroscopic data analyses, including comparisons with reported data for known compounds, are critical for the definitive identification of isolated compounds. researchgate.netmdpi.com For this compound, comparison of its UV, IR, NMR, and MS data with those previously reported for Herbacetin-8-O-β-D-xylopyranoside from known plant sources is a standard approach for confirmation. researchgate.netmdpi.com

Studies on the characterization of flavonoids from Rhodiola and Sedum species have utilized these advanced techniques to identify various glycosides, including those of herbacetin. nih.govresearchgate.netmongoliajol.infotandfonline.comresearchgate.netresearchgate.net For example, spectroscopic data, including IR, NMR, and ESI-QTof-MS, were used to identify herbacetin 8-O-β-D-glucuronopyranoside from Malva verticillata. mdpi.com Similarly, NMR and HR-ESI-MS data were used to identify herbacetin-8-O-β-D-xylopyranoside from Afzelia xylocarpa and Rhodiola fastigiata. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for Quantitative Analysis

HPLC-DAD is a widely used analytical technique for the separation, identification, and quantification of components in complex mixtures measurlabs.com. In the context of this compound analysis, HPLC-DAD is employed for its quantitative determination in plant extracts researchgate.netnih.gov. The method involves separating the sample components based on their chemical and physical properties as they pass through a chromatography column measurlabs.com. A diode array detector then scans the eluted compounds across the ultraviolet and visible light spectrum, measuring the absorbance at different wavelengths over time measurlabs.com. This allows for the detection and quantification of this compound based on its characteristic UV-Vis spectrum and retention time measurlabs.comresearchgate.net.

HPLC-DAD methods for analyzing compounds in Rhodiola species often utilize reversed-phase columns and mobile phases consisting of solvent mixtures, such as water with an acid (e.g., formic acid) and an organic solvent like acetonitrile, at specific flow rates and temperatures researchgate.netnih.govmdpi.com. The DAD provides simultaneous recording of peaks across a chosen wavelength range, which is useful for assessing chemical purity and contamination measurlabs.commdpi.com. While effective for quantification, DAD is generally less sensitive than mass spectrometry for identifying unknown components measurlabs.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Profiling

LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, enabling the identification and profiling of compounds in complex matrices nih.gov. For this compound, LC-MS is used to identify the compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern nih.govpillbuys.com. This technique is particularly valuable for analyzing phenolic compounds, including flavonoids and their glycosides, in plant extracts nih.govnih.gov.

LC-MS experiments for flavonoid analysis in Rhodiola species have utilized different types of mass analyzers, including time-of-flight (TOF) and triple quadrupole instruments, providing accurate mass and collision-induced dissociation (CID) fragmentation data nih.govpillbuys.com. Both positive and negative electrospray ionization (ESI) modes can be used, yielding different types of fragment ions that aid in structural elucidation, such as those related to the loss of sugar units from glycosides nih.govpillbuys.com. The identification of compounds through LC-MS is typically performed by comparing retention times, UV data, and mass spectral data with reference standards or literature information nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR) for Structural Elucidation and Confirmation

NMR spectroscopy is a fundamental technique for the detailed structural elucidation and confirmation of organic molecules, including complex natural products like flavonoid glycosides nih.govresearchgate.net. 1H NMR and 13C NMR provide information about the types and environments of hydrogen and carbon atoms within the molecule, respectively researchgate.netnd.edu. This data, including chemical shifts, coupling constants, and signal intensities, is crucial for determining the basic carbon skeleton and the positions of substituents researchgate.netnd.edu.

Two-dimensional (2D) NMR techniques, such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), provide connectivity information between atoms, allowing for the complete assignment of signals and confirmation of the molecular structure researchgate.netnd.edumdpi.com. For this compound (Herbacetin-8-O-β-D-xylopyranoside), NMR spectroscopy is essential for confirming the structure of the herbacetin aglycone, the identity and linkage position of the xylose sugar, and the β anomeric configuration of the glycosidic bond nih.govresearchgate.net. NMR data, including specific proton and carbon chemical shifts, are used to verify the proposed structure google.com.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Precise Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a technique used to determine the precise mass of a molecule researchgate.net. This precise mass, often referred to as the exact mass or monoisotopic mass, is highly specific to a given elemental composition and is invaluable for confirming the molecular formula of a compound uni.lursc.org. HR-ESI-MS provides high accuracy and resolution, allowing for the differentiation of compounds with very similar nominal masses researchgate.netcicbiomagune.es.

In the study of natural products like this compound, HR-ESI-MS is used to obtain the accurate mass of the intact molecule or its ions researchgate.netresearchgate.net. This information is then compared to the theoretical mass calculated from the proposed molecular formula (C20H18O11 for this compound) to confirm its elemental composition uni.lu. HR-ESI-MS can be coupled with LC (LC-HR-ESI-MS) to analyze components in complex mixtures with high specificity and sensitivity researchgate.netresearchgate.net.

Method Development for Enhanced Detection and Purity Assessment in Complex Mixtures

Method development in chromatographic techniques like HPLC and LC-MS is a critical process aimed at optimizing the separation, detection, and quantification of target analytes in complex matrices atinary.comjocpr.comdrawellanalytical.com. For this compound, which is found in plant extracts containing numerous other compounds, developing a robust and selective method is essential for accurate analysis and purity assessment researchgate.netnih.gov.

Key considerations in method development include selecting the appropriate stationary phase (column), mobile phase composition (solvents, buffers, additives), flow rate, temperature, and detection wavelength or MS parameters atinary.comjocpr.comdrawellanalytical.com. The goal is to achieve optimal peak resolution, sensitivity, and reproducibility for the target compound while separating it from potential interfering substances atinary.comamericanpharmaceuticalreview.com. Strategies involve evaluating different mobile phase compositions (e.g., varying the ratio of organic solvent and water, adjusting pH), testing different column chemistries, and optimizing gradient profiles in HPLC jocpr.comamericanpharmaceuticalreview.com. For LC-MS, method development also includes optimizing ionization parameters and fragmentation conditions to enhance the detection and identification of this compound nih.gov. Efficient method development ensures reliable and accurate results for the quantitative analysis and purity assessment of this compound in various samples mdpi.comatinary.com.

Investigations of Molecular Mechanisms and Biochemical Interactions (Focus on in vitro and Preclinical Studies)

Investigations into the molecular mechanisms and biochemical interactions of this compound primarily focus on in vitro and preclinical studies to understand its biological activities. As a flavonoid glycoside, this compound's potential effects are often explored in the context of antioxidant activity and other related pathways nih.govuni.luresearchgate.net.

Studies on the Contribution of Flavonoids to Antioxidant Potential at a Molecular Level

Flavonoids, including those structurally related to this compound's aglycone, herbacetin, are well-known for their antioxidant properties nih.govuni.luresearchgate.net. Studies at the molecular level investigate how these compounds contribute to antioxidant potential. Antioxidants function by neutralizing free radicals and reactive species, which are implicated in oxidative stress and various diseases frontiersin.orgnih.govmdpi.com.

Exploration of Potential Enzyme Inhibition or Modulation (e.g., Monoamine Oxidases, Cytochrome P450 Enzymes) by Rhodiola rosea Extracts

While Rhodiola rosea extracts and other constituents like salidroside (B192308) have been investigated for their potential to inhibit enzymes such as Monoamine Oxidases (MAO) and Cytochrome P450 (CYP450) enzymes, specific research focusing on the direct inhibitory or modulatory effects of this compound on these enzyme systems was not identified in the provided search results. sigmaaldrich.comcenmed.com Studies often examine the effects of the complex mixture of phytochemicals present in Rhodiola rosea extracts, making it challenging to attribute specific enzyme interactions solely to this compound without dedicated research on the isolated compound.

Theoretical Chemistry and Computational Modeling Studies

Theoretical chemistry and computational modeling approaches are valuable tools for understanding the properties and behavior of chemical compounds at a molecular level. These methods can provide insights into electronic structure, reactivity, conformation, dynamics, and interactions with biological targets. uni.lusigmaaldrich.comwikipedia.orgcenmed.com

Quantum Chemical Calculations of Molecular Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to study the electronic structure and predict the reactivity of molecules. While general studies on the quantum chemistry of related compounds like rhodanine (B49660) derivatives exist, specific quantum chemical calculations detailing the electronic structure and reactivity of this compound were not found in the provided information. However, computational studies on other phytochemicals, including those from Rhodiola rosea, have utilized DFT for detailed investigations of geometries, electrical properties, and molecular electrostatic potential, suggesting that similar methods could be applied to this compound.

Computational Simulations for Conformation and Dynamics

Computational simulations, including molecular dynamics (MD) simulations, are used to analyze the conformational landscape and dynamic behavior of molecules over time. uni.lusigmaaldrich.com These simulations can provide insights into how a molecule's structure changes and moves in different environments. Based on the provided search results, specific computational simulations focusing on the conformation and dynamics of this compound were not identified.

Molecular Docking Approaches for Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target. wikipedia.orgcenmed.com This method helps to understand potential ligand-protein interactions and can be used in the initial stages of drug discovery.

One study investigating phytochemicals as potential inhibitors for COVID-19 included this compound in molecular docking studies against the SARS-CoV-2 main protease (PDB ID: 6lu7). In this study, this compound exhibited a low binding energy value, suggesting a potentially favorable interaction with the target protein.

The binding energy values for several Rhodiola rosea phytochemicals, including this compound, against the viral protease (PDB ID: 6lu7) were reported as follows:

CompoundBinding Energy (kcal/mol)
Rhodionidin-9.8
This compound-8.9
Rhodalidin (B12740091)-8.6
Rhodionin (B150534)-8.5
Rhodiolgin (B591360)-8.0

Data extracted from search result.

This molecular docking analysis suggests a theoretical interaction between this compound and the tested viral protease, indicated by the calculated binding energy.

Emerging Research Avenues and Gaps in Understanding

Research into this compound, like many other natural products, continues to uncover its characteristics and potential applications. However, several key areas require further investigation to fully understand its biological roles and potential utility. Emerging research avenues are focused on elucidating the intricate biological processes involved in its creation, developing efficient methods for its synthesis, and precisely identifying its molecular targets within living systems.

Elucidation of Novel Biosynthetic Enzymes Specific to this compound

The biosynthesis of flavonoid glycosides, including this compound, involves complex pathways mediated by various enzymes. Flavonoids are generally synthesized via the shikimate and phenylpropanoid pathways imsc.res.inmdpi.com. The glycosylation step, which involves the attachment of a sugar moiety to the flavonoid aglycone, is primarily catalyzed by UDP-sugar dependent glycosyltransferases (UGTs) biorxiv.orgsci-hub.ru. These enzymes are known for their selectivity in transferring sugar moieties to specific hydroxyl groups on the flavonoid structure biorxiv.org.

While general flavonoid biosynthesis pathways and the role of UGTs in glycosylation are established mdpi.combiorxiv.orgsci-hub.ruresearchgate.net, the specific enzymes responsible for the xylosylation of herbacetin at the C-8 position to form this compound have not been fully elucidated. Identifying these novel biosynthetic enzymes is crucial for understanding the precise regulatory mechanisms of this compound production in plants. Research in this area often involves transcriptomics and metabolomics studies in this compound-producing plants to pinpoint candidate genes encoding these specific UGTs or other modifying enzymes nih.gov. Understanding these enzymes could potentially lead to engineered biological systems for the sustainable production of this compound nih.gov.

Development of Advanced Synthetic Routes for this compound and its Analogues

The synthesis of flavonoid glycosides can be achieved through both chemosynthesis and biosynthesis methods sioc-journal.cn. Chemosynthetic approaches often involve the coupling of a flavonoid aglycone with a protected sugar donor, followed by deprotection steps sioc-journal.cnthieme-connect.com. Various glycosylation methods have been developed, utilizing different glycosyl donors such as glycosyl bromides, imidates, and esters sioc-journal.cnthieme-connect.com. Regioselective glycosylation, particularly at specific hydroxyl groups like the C-8 position in herbacetin, remains a significant challenge in chemical synthesis acs.org.

Current research aims to develop more efficient, regioselective, and environmentally friendly synthetic routes for this compound and its analogues sioc-journal.cnthieme-connect.com. This includes exploring new catalysts, protecting group strategies, and reaction conditions to improve yields and reduce the formation of unwanted isomers thieme-connect.comacs.org. Semi-synthesis, starting from readily available natural flavonoids, is another approach being investigated sioc-journal.cn. Advanced synthetic routes are essential for providing sufficient quantities of pure this compound for research and potential applications, as well as for creating structural analogues with potentially altered biological activities.

Deeper Understanding of its Specific Molecular Targets within Biological Systems

Flavonoid glycosides are known to exhibit a wide range of biological activities, often attributed to their interactions with various molecular targets within biological systems nih.gov. These targets can include enzymes, receptors, transporters, and other proteins acs.orgmdpi.comfrontiersin.org. The biological effects of flavonoid glycosides are influenced by factors such as their absorption, metabolism, and bioavailability, which can be significantly affected by the attached sugar moiety sci-hub.ruacs.org.

While some studies have investigated the biological activities of Herbacetin-8-O-β-D-xylopyranoside, a deeper understanding of its specific molecular targets is needed researchgate.net. Research in this area employs various techniques, including in vitro assays, cell-based studies, and computational approaches such as molecular docking nih.govfrontiersin.org. Identifying the precise proteins or pathways that this compound interacts with is crucial for elucidating its mechanisms of action and determining its therapeutic potential chemobiologicals.comnumberanalytics.com. For example, studies on other flavonoid glycosides have explored their interactions with enzymes involved in carbohydrate metabolism and viral replication mdpi.comfrontiersin.orgnih.gov. Further research is needed to determine if this compound shares similar targets or interacts with unique molecular entities.

Table 1: Key Information on this compound

PropertyValueSource
Chemical NameHerbacetin-8-O-β-D-xylopyranoside nih.gov
ClassificationFlavonoid Glycoside (Flavonol) imsc.res.in
Molecular FormulaC₂₀H₁₈O₁₁ nih.govnih.gov
Molecular Weight434.3 g/mol nih.govnih.gov
PubChem CID13577316 nih.govimsc.res.in
Occurrences Reported InRhodiola algida, Rhodiola rosea, Phedimus kamtschaticus, Sedum integrifolium, Sedum japonicum subsp. oryzifolium nih.govwikidata.orgresearchgate.net

Table 2: Flavonoid Glycoside Synthesis Methods

MethodDescriptionSource
ChemosynthesisIncludes total synthesis and semi-synthesis, often involving coupling of aglycone and sugar. sioc-journal.cnthieme-connect.com
BiosynthesisEnzyme-catalyzed reactions, primarily involving glycosyltransferases (UGTs). biorxiv.orgsci-hub.rusioc-journal.cn

Table 3: Examples of Molecular Targets Studied for Flavonoid Glycosides

Target TypeExamplesSource
Enzymesα-amylase, α-glucosidase, Viral proteases (e.g., SARS-CoV-2 Mpro, RdRp) mdpi.comfrontiersin.orgnih.gov
TransportersSGLT1, GLUT2 acs.orgmdpi.com
Proteins (General)Can form complexes through non-specific forces nih.gov

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound13577316
Herbacetin5281654
Herbacetin-8-O-β-D-xylopyranoside13577316
Xylose6998
Herbacetin-8-O-methyl glucuronide-
Kaempferol5280863
Naringenin932
Tricin107907
Aromadedrin162592
Quercetin5280343
Myricetin5281672
Salidroside10340
Rutin5280805
Apigenin5280445
Galangin5281603
Flavone31205
Isoflavones91711
Flavanones10407
Chalcones885
Daidzein5281708
Quercetin-3-O-rutinoside5280805
Kaempferol-3-O-rutinoside5280863
Fisetin5281618
Gossypetin (B1671993)5281704
Hibiscetin162592
Rhamnazin5281655
Isorhamnetin5281656
Cyanidin123315
Cyanidin-3-glucoside162592
Nobiletin72344
Troxerutin162592
Wogonin5281608
Biochanin A5280371
Montbretin A-

This compound, a notable flavonoid glycoside, is formally recognized by its chemical designation, Herbacetin-8-O-β-D-xylopyranoside. This natural compound has been identified in several plant species, including Rhodiola algida, Rhodiola rosea, and Phedimus kamtschaticus. nih.govwikidata.org Its molecular structure corresponds to the chemical formula C₂₀H₁₈O₁₁, with a molecular weight of approximately 434.3 g/mol . nih.govnih.gov As a member of the flavonoid glycoside family, this compound is specifically classified as a flavonol, characterized by the attachment of a xylose sugar unit at the C-8 position of the herbacetin aglycone. imsc.res.in

Emerging Research Avenues and Gaps in Understanding

Current research on this compound, consistent with investigations into other natural products, is actively exploring its characteristics and potential applications. Nevertheless, significant areas require further scientific inquiry to fully elucidate its biological functions and prospective uses. Emerging research is particularly concentrated on unraveling the complex biological processes involved in its formation, developing efficient synthetic methodologies, and precisely identifying its molecular targets within biological systems.

Elucidation of Novel Biosynthetic Enzymes Specific to this compound

The biosynthesis of flavonoid glycosides, such as this compound, proceeds through intricate pathways catalyzed by a variety of enzymes. Flavonoids originate primarily from the shikimate and phenylpropanoid pathways. imsc.res.inmdpi.com The crucial step of glycosylation, which involves the enzymatic attachment of a sugar moiety to the flavonoid aglycone, is predominantly mediated by UDP-sugar dependent glycosyltransferases (UGTs). biorxiv.orgsci-hub.ru These enzymes are recognized for their specificity in transferring sugar molecules to distinct hydroxyl groups on the flavonoid scaffold. biorxiv.org

While the general biosynthetic routes for flavonoids and the function of UGTs in glycosylation are well-established, the specific enzymes responsible for the transfer of a xylose unit to the C-8 position of herbacetin, leading to the formation of this compound, have not been fully identified. mdpi.combiorxiv.orgsci-hub.ruresearchgate.net The identification of these novel biosynthetic enzymes is critical for a comprehensive understanding of the precise regulatory mechanisms governing this compound production in botanical sources. Research in this domain often involves the application of transcriptomics and metabolomics techniques to analyze plants that produce this compound, with the aim of pinpointing candidate genes that encode these specialized UGTs or other relevant modifying enzymes. nih.gov Gaining insight into these enzymes could pave the way for the development of engineered biological systems for sustainable this compound production. nih.gov

Development of Advanced Synthetic Routes for this compound and its Analogues

The synthesis of flavonoid glycosides can be accomplished through both chemical and biological methods. sioc-journal.cn Chemosynthetic strategies typically involve the coupling of a flavonoid aglycone with a protected sugar donor, followed by deprotection steps. sioc-journal.cnthieme-connect.com Various glycosylation techniques have been developed, employing different glycosyl donors including glycosyl bromides, imidates, and esters. sioc-journal.cnthieme-connect.com Achieving regioselective glycosylation, particularly at specific positions like the C-8 hydroxyl group of herbacetin, remains a notable challenge in chemical synthesis. acs.org

Contemporary research is focused on the development of more efficient, regioselective, and environmentally conscious synthetic routes for this compound and its structural analogues. sioc-journal.cnthieme-connect.com This includes the exploration of novel catalysts, protective group strategies, and reaction conditions designed to enhance reaction yields and minimize the formation of undesired isomers. thieme-connect.comacs.org Semi-synthetic approaches, which utilize readily available natural flavonoids as starting materials, are also being investigated. sioc-journal.cn The development of advanced synthetic routes is essential for providing sufficient quantities of high-purity this compound for research purposes and potential applications, as well as for the creation of analogues with potentially modified biological activities.

Deeper Understanding of its Specific Molecular Targets within Biological Systems

Flavonoid glycosides are recognized for their diverse range of biological activities, which are often attributed to their interactions with various molecular targets within living organisms. nih.gov These targets can encompass enzymes, receptors, transporters, and other protein molecules. acs.orgmdpi.comfrontiersin.org The biological effects exerted by flavonoid glycosides are influenced by factors such as their absorption, metabolic fate, and bioavailability, all of which can be significantly impacted by the conjugated sugar moiety. sci-hub.ruacs.org

While some research has explored the biological activities associated with Herbacetin-8-O-β-D-xylopyranoside, a more in-depth understanding of its specific molecular targets is required. researchgate.net Research in this area utilizes a combination of techniques, including in vitro assays, cell-based experiments, and computational methods such as molecular docking. nih.govfrontiersin.org Identifying the precise proteins or biological pathways with which this compound interacts is fundamental to elucidating its mechanisms of action and assessing its potential therapeutic value. chemobiologicals.comnumberanalytics.com For instance, studies on other flavonoid glycosides have investigated their interactions with enzymes involved in carbohydrate metabolism and viral replication. mdpi.comfrontiersin.orgnih.gov Further research is necessary to determine if this compound engages with similar targets or interacts with unique molecular entities.

Table 1: Key Information on this compound

PropertyValueSource
Chemical NameHerbacetin-8-O-β-D-xylopyranoside nih.gov
ClassificationFlavonoid Glycoside (Flavonol) imsc.res.in
Molecular FormulaC₂₀H₁₈O₁₁ nih.govnih.gov
Molecular Weight434.3 g/mol nih.govnih.gov
PubChem CID13577316 nih.govimsc.res.in
Occurrences Reported InRhodiola algida, Rhodiola rosea, Phedimus kamtschaticus, Sedum integrifolium, Sedum japonicum subsp. oryzifolium nih.govwikidata.orgresearchgate.net

Table 2: Flavonoid Glycoside Synthesis Methods

MethodDescriptionSource
ChemosynthesisIncludes total synthesis and semi-synthesis, often involving coupling of aglycone and sugar. sioc-journal.cnthieme-connect.com
BiosynthesisEnzyme-catalyzed reactions, primarily involving glycosyltransferases (UGTs). biorxiv.orgsci-hub.rusioc-journal.cn

Table 3: Examples of Molecular Targets Studied for Flavonoid Glycosides

Target TypeExamplesSource
Enzymesα-amylase, α-glucosidase, Viral proteases (e.g., SARS-CoV-2 Mpro, RdRp) mdpi.comfrontiersin.orgnih.gov
TransportersSGLT1, GLUT2 acs.orgmdpi.com
Proteins (General)Can form complexes through non-specific forces nih.gov

Rhodalin Organosulfur Compound: N Allylthiourea, Cas: 109 57 9

Nomenclature and Classification

Rhodalin is primarily known chemically as N-Allylthiourea. Its structure incorporates both an allyl group and a thiourea (B124793) moiety, placing it within the broader categories of organosulfur compounds and substituted thioureas.

Common Chemical Synonyms

N-Allylthiourea is identified by several common synonyms in chemical literature and databases. These include Thiosinamine, Rhodallin, and U 19571. chemicalbook.comfishersci.fijst.go.jp Other synonyms include Tiosinamine, AMINOSIN, RHODALLINE, Thiosinamin, 1-Allyl-2-thiourea, 1-Allylthiourea, Allylthiocarbamide, Thiocynamine, (2-Propenyl)thiourea, Allylthiouree, Aliltiourea, Tiosinamin, Allylthiomocovina, Tiosinamina, Tiosinaminum, Urea, 1-allyl-2-thio-, NSC 1915, CCRIS 4572, and Allylthiourea (B1665245). jst.go.jpnih.govscbt.comlobachemie.com

Structural Classification within Thiourea and Organosulfur Compounds

Structurally, this compound (N-Allylthiourea) is classified as a thiourea derivative. chemicalbook.comfishersci.fijst.go.jp Thiourea itself has the structure (NH₂)₂CS. In N-Allylthiourea, one of the hydrogen atoms on a nitrogen atom is replaced by an allyl group (CH₂=CH-CH₂-). chemicalbook.comfishersci.fijst.go.jpfda.gov This substitution places it specifically in the class of N-monosubstituted thioureas. As it contains a sulfur atom bonded to carbon, it is also categorized as an organosulfur compound. chemicalbook.comfishersci.fi The presence of the allyl group provides an unsaturated hydrocarbon chain, contributing to its reactivity and potential for derivatization.

Synthetic Chemistry and Derivatization

The synthesis of N-Allylthiourea can be achieved through established chemical pathways, and research continues into novel synthetic strategies and derivatization methods.

Established Synthetic Pathways

A common established synthetic route for N-Allylthiourea involves the reaction of chloropropene (allyl chloride) with sodium thiocyanide (sodium thiocyanate), followed by ammoniation. chemicalbook.comchemicalbook.com In this method, chloropropene reacts with sodium thiocyanide, often in the presence of potassium iodide in an ethanol (B145695) solution, to form allyl isothiocyanate. chemicalbook.comchemicalbook.com Subsequently, the allyl isothiocyanate is reacted with ammonia (B1221849) (ammoniated), typically in an ammonium (B1175870) hydroxide (B78521) solution. chemicalbook.comchemicalbook.com Concentration, cooling, crystallization, filtration, and washing steps are then performed to isolate the N-Allylthiourea, which can be further purified by recrystallization from ethanol or water. chemicalbook.comchemicalbook.com

Another reported synthesis involves the reaction of allyl thiocyanate (B1210189) with 2-phenylacetamide, although details regarding this specific pathway's prevalence as an "established" method compared to the chloropropene route are less clear from the provided snippets. chemicalbook.comchemicalbook.com

Novel Synthesis Strategies for Rhodanine (B49660) and its Derivatives

While the primary subject is this compound (N-Allylthiourea), the outline specifically requests novel synthesis strategies for Rhodanine and its derivatives in this subsection. Research indicates that thiourea derivatives, including N-allylthiourea, can serve as precursors or play a role in the synthesis of other sulfur-containing heterocycles, such as thiazoles and potentially rhodanine derivatives. researchgate.netresearchgate.net For instance, one-pot synthesis methods using supported reagents have been developed for the synthesis of 2-aminothiazoles and N-allylthioureas from allylic bromides via the intermediate allyl isothiocyanate. researchgate.net The synthesis of thiazole (B1198619) derivatives often involves reactions of thioureas with α-halo ketones. researchgate.net

Although direct novel synthesis strategies specifically for Rhodanine (a different cyclic compound containing sulfur, nitrogen, and oxygen) starting directly from N-Allylthiourea are not explicitly detailed in the provided search results, the broader context of synthesizing sulfur-containing heterocycles from thiourea derivatives suggests potential connections. For example, the reaction of thiourea derivatives with compounds containing reactive carbonyl and halogen groups can lead to the formation of thiazole rings. researchgate.net Rhodanine is a thiazolidine-2,4-dione with a thiocarbonyl group, and its synthesis typically involves the reaction of carbon disulfide with an α-amino acid or a salt thereof, followed by cyclization. While not a direct synthesis from N-Allylthiourea, novel strategies in the synthesis of related sulfur heterocycles from thioureas are an active area of research. sci-hub.semdpi.com

Furthermore, N-allylthiourea itself can be a starting material for the synthesis of its own derivatives, such as N-benzoyl-3-allylthiourea compounds, synthesized via reactions like the Schotten-Baumann reaction with benzoyl chloride derivatives. unair.ac.idresearchgate.netajol.info These derivatization strategies explore the modification of the N-Allylthiourea structure for various applications. researchgate.netajol.info

Design and Synthesis of Modified N-Allylthiourea Derivatives and Analogs

The chemical structure of N-allylthiourea presents opportunities for modification, primarily at its thiol and primary amine groups, which are considered pharmacophores responsible for its biological activities. ajol.inforesearchgate.net The design and synthesis of modified N-allylthiourea derivatives aim to explore enhanced biological activities, such as anticancer properties. ajol.infoajol.info

One approach to modifying N-allylthiourea involves reacting it with derivatives of benzoyl chlorides using the Schotten-Baumann reaction. ajol.info This process results in the generation of N-benzoyl-3-allylthiourea derivatives. ajol.info Studies have shown that these derivatives can exhibit superior cytotoxic activities compared to the parent compound N-allylthiourea. ajol.infoajol.infonih.gov For instance, N-(Allylcarbamothioyl)-2-chlorobenzamide (a derivative) demonstrated higher cytotoxic activity against MCF-7 breast cancer cells than N-allylthiourea. biointerfaceresearch.com Another N-benzoyl-3-allylthiourea compound (BATU) showed higher cytotoxic effects on MCF-7/HER-2 cell lines compared to N-allylthiourea. nih.gov

Another synthetic route involves the one-pot synthesis of N-allylthioureas from commercially available materials using a supported reagents system, such as KSCN/SiO2–RNH3OAc/Al2O3. In this method, allyl bromide reacts with KSCN/SiO2 to form allyl isothiocyanate, which then reacts with RNH3OAc/Al2O3 to yield N-allylthiourea in good yield. researchgate.net

Halocyclization of N-allyl thiourea derivatives provides a convenient route for the synthesis of thiazoline (B8809763) derivatives. researchgate.net This electrophilic cyclization can achieve high yields and is compatible with various functional groups. researchgate.net

Researchers have also synthesized thiourea derivatives of N-allylaniline and subsequently cyclized them using a flow electrochemical approach to obtain thiazole-2-imine derivatives, which are of interest due to their pharmacological activities. hec.gov.pk

The synthesis of allylthiourea complex crystals, such as tri-allylthiourea cadmium chloride and tri-allylthiourea cadmium bromide, has been achieved through methods like slow evaporation and slow cooling from aqueous solutions. iieta.org The influence of different halogen atoms on complex formation and crystal properties has been investigated. iieta.org

Advanced Analytical and Spectroscopic Characterization Research

Advanced analytical and spectroscopic techniques are crucial for confirming the structure and purity of synthesized N-allylthiourea and its derivatives. These methods provide detailed information about the chemical composition, functional groups, molecular structure, and physical properties of the compounds. researchgate.net

Spectroscopic Techniques (e.g., FT-IR, 1H NMR, ESI-MS) for Structural Confirmation of Synthesized Compounds

Fourier Transform Infrared (FT-IR) spectroscopy is widely used to identify the functional groups present in N-allylthiourea and its derivatives by analyzing characteristic vibrational modes. ajol.infohec.gov.pkx-mol.netresearchgate.netresearchgate.netiieta.orgup.ac.zaresearchgate.net For example, FT-IR analysis can confirm the presence of N-H, C=S, and C=C bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon environments within a molecule, allowing for the confirmation of the compound's structure and connectivity. ajol.infohec.gov.pkresearchgate.netup.ac.zaresearchgate.net Chemical shifts and coupling constants obtained from NMR spectra are indicative of the molecular structure. up.ac.za

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns of synthesized compounds. ajol.infohec.gov.pkup.ac.zaresearchgate.netspectrabase.com ESI-MS is particularly useful for analyzing polar and relatively non-volatile compounds.

Spectroscopic techniques like UV-Vis spectroscopy are also employed to study the electronic transitions and determine properties such as the lower cutoff wavelength and energy gap of materials like N-allylthiourea crystals. x-mol.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique used for separating and identifying volatile and semi-volatile compounds in a sample. measurlabs.comusda.govmeasurlabs.com It is valuable for assessing the purity of N-allylthiourea and its derivatives by detecting and quantifying impurities. GC-MS is also applied in the analysis of volatile components, for instance, in environmental samples or in studies involving the degradation or reactions of N-allylthiourea where volatile byproducts might be formed. usda.govmdpi.comazom.com The technique requires the analytes to be volatile or semi-volatile and the sample matrix to be free of non-volatile substances that could interfere with the analysis. measurlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. creative-proteomics.comwikipedia.orgrsc.org This technique is particularly well-suited for analyzing complex mixtures, including those containing polar and thermally labile compounds that are not amenable to GC-MS. wikipedia.org LC-MS is used for both qualitative and quantitative analysis of components in complex samples, such as biological fluids, environmental samples, and reaction mixtures from the synthesis of N-allylthiourea derivatives. wikipedia.orgrsc.orgnih.gov LC-MS/MS, a tandem mass spectrometry approach, offers enhanced sensitivity and provides more detailed structural information through the analysis of fragment ions, making it preferred for complex samples and the identification of unknown compounds. creative-proteomics.comnih.gov

Other Advanced Characterization Methods for Chemical and Structural Analysis

Beyond the commonly used spectroscopic and chromatographic techniques, other advanced methods provide further insights into the chemical and structural properties of N-allylthiourea and its related compounds.

Single-crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional crystal structure of compounds. x-mol.netresearchgate.netup.ac.zamdpi.com It provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties and packing of the molecules. up.ac.za SCXRD has been used to confirm the crystal system and space group of N-allylthiourea and its complexes. iieta.orgx-mol.netresearchgate.netiieta.org

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition behavior of materials. x-mol.net These methods can provide information on the thermal degradation pathways and the temperatures at which these processes occur.

Elemental analysis is used to determine the elemental composition of synthesized compounds, confirming the molecular formula and purity. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) spectroscopy can be used to examine the surface morphology and elemental composition of materials, particularly relevant for modified N-allylthiourea incorporated into solid matrices or composite materials. researchgate.netresearchgate.net

Techniques like Powder X-ray Diffraction (PXRD) are used to analyze the crystalline phases present in a sample and can provide information on lattice parameters. iieta.orgiieta.orgspectroscopyonline.com

Computational methods, such as Density Functional Theory (DFT) calculations, are often employed alongside experimental techniques to gain deeper insights into molecular geometry, electronic structure, and intermolecular interactions. x-mol.netresearchgate.netspectroscopyonline.com

Investigations of Molecular Mechanisms and Biochemical Interactions (Focus on in vitro and Preclinical Studies)

Research into the molecular mechanisms and biochemical interactions of N-allylthiourea and its derivatives primarily focuses on in vitro and preclinical studies to understand their biological activities. eortc.orgglobelapharma.comnih.govlidebiotech.com

N-Allylthiourea has been shown to selectively inhibit the oxidation of ammonia, commonly used to inhibit nitrification by targeting ammonia monooxygenase and chelating copper in the active site. medchemexpress.com

Studies have investigated the potential of N-allylthiourea derivatives as anticancer agents. ajol.inforesearchgate.netajol.infonih.govbiointerfaceresearch.com In vitro cytotoxicity studies using cancer cell lines, such as MCF-7 breast cancer cells, are commonly performed to evaluate their effectiveness. ajol.infoajol.infonih.govbiointerfaceresearch.com Research has indicated that certain N-allylthiourea derivatives exhibit superior cytotoxicity compared to the parent compound and even some commercial anticancer drugs in these in vitro models. ajol.infoajol.info

Molecular docking experiments are frequently used in conjunction with in vitro studies to predict the binding affinity and interactions of N-allylthiourea derivatives with biological targets, such as enzymes and receptors involved in cancer pathways. ajol.inforesearchgate.netnih.govbiointerfaceresearch.com These studies can provide insights into the potential molecular mechanisms of action. For example, molecular docking has been used to assess the interactions of N-allylthiourea derivatives with BRAF (V600E) protein kinase and Epidermal Growth Factor Receptor (EGFR). ajol.inforesearchgate.netbiointerfaceresearch.com These studies suggest that the derivatives can bind to and potentially inhibit the activity of these targets. ajol.infobiointerfaceresearch.com

In vitro studies have also explored the interaction of N-allylthiourea derivatives with other biological targets, such as urease, showing that these compounds can fit into the enzyme's binding pocket and establish inhibitory interactions. biointerfaceresearch.com

Preclinical studies, which include in vitro and in vivo experiments, are essential for evaluating the potential efficacy and understanding the molecular mechanisms of drug candidates before clinical trials. eortc.orgglobelapharma.comnih.gov While the provided information focuses heavily on in vitro findings, preclinical research involving N-allylthiourea derivatives aims to determine their effects on biological systems and identify potential therapeutic applications. ajol.inforesearchgate.netajol.infonih.gov

Data from in vitro cytotoxicity studies on MCF-7 cell lines with N-allylthiourea and a derivative (N-benzoyl-3-allylthiourea, BATU) illustrate the difference in their cytotoxic effects:

CompoundIC50 (mM) - MCF-7 cells ajol.infoajol.infoIC50 (mM) - MCF-7/HER-2 cells nih.gov
N-Allylthiourea5.223.17
N-benzoyl-3-allylthiourea1.470.64

This table shows that N-benzoyl-3-allylthiourea exhibits lower IC50 values (higher cytotoxicity) than N-allylthiourea in both MCF-7 and MCF-7/HER-2 cell lines. nih.gov

Further in vitro studies have explored the ability of BATU to enhance cytotoxicity against MCF-7/HER-2 cells through enhanced HER-2 expression and inhibition of nuclear factor kappa B (NF-kB) activation, suggesting a potential molecular mechanism for its activity. nih.gov

Specific Enzyme Inhibition Mechanisms (e.g., Ammonia Monooxygenase)

This compound is recognized as an inhibitor of nitrification, a microbial process where ammonia is converted to nitrite (B80452) and then nitrate (B79036) chemicalbook.comontosight.ai. Its inhibitory effect is primarily attributed to targeting the enzyme ammonia monooxygenase (AMO) medchemexpress.comontosight.ai. AMO is crucial for the initial step of nitrification, catalyzing the oxidation of ammonia to hydroxylamine (B1172632) in nitrifying bacteria such as Nitrosomonas species ontosight.ai. By blocking this enzymatic step, this compound effectively reduces the rate of nitrification, consequently decreasing the production of nitrite and nitrate ontosight.ai. Studies have shown that this compound can selectively inhibit the oxidation of ammonia medchemexpress.com. The AMO enzyme is part of the copper-dependent membrane monooxygenase family (CuMMO) uea.ac.uk.

Role as a Chelating Agent (e.g., Copper Chelation in Enzyme Active Sites)

This compound acts as a chelating agent chemicalbook.com. Its ability to inhibit ammonia monooxygenase is linked to its capacity to chelate copper in the enzyme's active site, thereby suppressing its activity medchemexpress.comcaymanchem.com. This chelation of copper is a proposed mechanism for its inhibitory effect on nitritation in Nitrobacteriae at concentrations ranging from 8 to 80 µM caymanchem.com.

Modulation of Microbial Metabolic Processes (e.g., Nitrification Inhibition)

This compound is a known nitrification inhibitor chemicalbook.comontosight.aicaymanchem.com. Nitrification is a key part of the nitrogen cycle, carried out by microorganisms that convert reduced forms of nitrogen to nitrate ontosight.ainih.gov. By inhibiting ammonia monooxygenase, this compound interferes with this process, reducing the conversion of ammonia to hydroxylamine and subsequently the formation of nitrite and nitrate ontosight.ai. This modulation of microbial metabolic processes, specifically nitrification, can have implications in areas such as agriculture, where it can potentially influence nitrogen availability in soil ontosight.ai.

Mechanisms of Cytotoxicity in in vitro Cell Line Models (e.g., MCF-7)

This compound has demonstrated cytotoxic activity in in vitro cell line models medchemexpress.com. For instance, it has shown cytotoxicity against the MCF-7 breast cancer cell line medchemexpress.comajol.info. Research indicates that this compound exhibits cytotoxicity against MCF-7 cells with an IC₅₀ value of 5.22 mM medchemexpress.comajol.info. Studies exploring derivatives of N-allylthiourea have also investigated their cytotoxicity against MCF-7 cells, with some derivatives showing lower IC₅₀ values compared to this compound, suggesting enhanced cytotoxic potential upon modification ajol.info. The evaluation of cytotoxicity in MCF-7 cells is commonly performed using methods such as the MTT assay ajol.inforesearchgate.nettjnpr.org.

Preclinical Studies on Inhibition of Transplanted Tumor Growth

This compound has been noted in the context of inhibiting the growth of transplanted tumors in mice chemicalbook.com. Preclinical studies involving transplanted tumor models in mice are utilized to evaluate the efficacy of potential anticancer therapeutics nih.goviitri.org. These models can involve the transplantation of human cancer cells or tumor tissue into immunocompromised mice, such as nude or SCID mice, to study tumor growth and the effects of potential treatments nih.goviitri.org. While general preclinical studies on inhibiting transplanted tumor growth are documented, specific detailed findings directly linking this compound to such studies in the provided sources are limited beyond the mention of its historical use chemicalbook.com.

Theoretical Chemistry and Computational Modeling Studies

Theoretical chemistry and computational modeling play a significant role in understanding the behavior and interactions of chemical compounds at a molecular level springer.comspringerprofessional.de. These approaches can provide insights into potential biological activities and mechanisms of action ajol.info.

Molecular Docking and Ligand-Receptor Interaction Predictions (e.g., Epidermal Growth Factor Receptor inhibitors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, aiming to predict the strength of the interaction ajol.infofrontiersin.org. This method is valuable in drug discovery for evaluating the affinity of a molecule to its target protein ajol.infofrontiersin.org. Studies involving molecular docking have been conducted with derivatives of N-allylthiourea to predict their interactions with receptors such as the epidermal growth factor receptor (EGFR) ajol.info. EGFR is a transmembrane glycoprotein (B1211001) that is often overexpressed in various cancers and is a target for anticancer therapies plos.org. Molecular docking studies can help predict the binding affinity and potential inhibitory activity of compounds against EGFR frontiersin.orgplos.org. For N-allylthiourea derivatives, molecular docking data have predicted their potential as EGFR inhibitors ajol.info. The Rerank Score is a parameter used in molecular docking to evaluate the energy of the ligand-receptor interaction, where lower scores indicate a more stable bond and potentially higher biological activity ajol.info.

Quantum Chemical Calculations to Investigate Reactivity and Electronic Structure

Quantum chemical calculations are valuable tools for understanding the electronic structure and predicting the reactivity of molecules. These methods can provide insights into properties such as frontier molecular orbital energies (HOMO and LUMO), electron density distribution, and reactivity descriptors like Fukui functions. quantum-chem.pro.brmpg.decerist.dz Studies employing quantum chemical approaches can help identify the preferred tautomeric states of compounds and analyze protonation sites and reaction mechanisms. researchgate.netnih.gov For example, in studies on related thiourea compounds like guanylthiourea, quantum chemical calculations have been used to investigate tautomerism, the role of pi-electron conjugation and intramolecular hydrogen bonds in stabilization, and the mechanism of reactions like S-alkylation. researchgate.netnih.gov These calculations can determine preferred protonation sites, which can vary depending on the environment (e.g., gas phase vs. aqueous medium). researchgate.netnih.gov While specific quantum chemical studies solely focused on the electronic structure and reactivity of this compound (N-Allylthiourea) were not extensively detailed in the search results, the general applicability of these computational methods to thiourea derivatives suggests their potential for elucidating this compound's chemical behavior.

Computational Simulations of Molecular Dynamics and Binding Affinity

Computational simulations, particularly molecular dynamics (MD) simulations, are widely used to study the behavior of molecules over time and to estimate properties like binding affinity to target proteins. chemrxiv.orgbiorxiv.orgnih.gov MD simulations allow for the investigation of interactions between a ligand and a protein in a more realistic environment, providing dynamic structural information that can be crucial for predicting binding affinity. Techniques like molecular docking are often used as a preliminary step to identify potential binding poses, followed by more accurate MD simulations and binding free energy calculations to refine affinity estimations. chemrxiv.orgnih.gov Various computational protocols have been developed that combine molecular docking and MD simulations to predict binding affinity, and these methods are continuously being improved to enhance accuracy and efficiency. chemrxiv.orgbiorxiv.orgnih.gov The accuracy of MD simulations for binding affinity predictions is influenced by factors such as the choice of force fields, input preparation, and sampling convergence. nih.gov Although specific studies detailing molecular dynamics simulations or binding affinity calculations for this compound (N-Allylthiourea) were not prominently found, the established methodologies in computational chemistry provide a framework for such investigations into its potential interactions with biological targets.

Emerging Research Avenues and Gaps in Understanding

Current research on compounds structurally related to this compound, such as rhodanine derivatives, highlights ongoing efforts to explore their biological activities and structure-activity relationships. researchgate.netmdpi.comnih.govresearchgate.netnih.gov However, there remain specific areas concerning this compound itself where further investigation is needed to gain a comprehensive understanding of its properties and potential applications.

Comprehensive Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and related fields to understand how modifications to a molecule's structure affect its biological activity. For rhodanine derivatives, which share some structural features with this compound, extensive SAR studies have been conducted, revealing the impact of substituents at different positions on their activity, particularly in the context of anticancer properties. researchgate.netmdpi.comnih.govresearchgate.netnih.gov These studies indicate that structural diversification of the core scaffold can lead to compounds with enhanced activity and selectivity. researchgate.netresearchgate.net While this compound (N-Allylthiourea) has been noted for certain biological activities, such as nitrification inhibition and potential use in medicine, comprehensive SAR studies specifically focused on a wide range of its derivatives appear to be an emerging research avenue. chemicalbook.comsigmaaldrich.comfishersci.fi Such studies would systematically explore the effect of substituting the allyl group or the thiourea moiety to identify key structural features responsible for specific activities and to guide the rational design of novel compounds with tailored properties.

Elucidation of Complete Biochemical Pathways Influenced by its Action

Understanding the complete biochemical pathways influenced by a compound's action is crucial for elucidating its mechanism of action and potential biological effects. While this compound has been identified as a nitrification inhibitor, affecting the transformation of certain compounds under aerobic and anaerobic conditions, the full spectrum of biochemical pathways it interacts with is an area requiring further investigation. chemicalbook.comsigmaaldrich.comfishersci.fi Research into the influence of compounds on biochemical pathways often involves techniques like metabolomics, which can identify and quantify cellular metabolites and reveal alterations in metabolic fluxes caused by the compound. nih.govtaylorandfrancis.com Given that this compound can inhibit specific biological processes like ammonia oxidation, a detailed elucidation of the complete biochemical cascade triggered or modulated by its presence would provide a more thorough understanding of its impact at a molecular level. cymitquimica.com

Investigation of Environmental Biotransformation and Degradation Pathways

The environmental fate of chemical compounds, including their biotransformation and degradation pathways, is a critical area of study for assessing their persistence and potential ecological impact. Biotransformation, often mediated by microorganisms, plays a significant role in the breakdown of xenobiotic compounds in various environmental compartments like soils, sediments, and water bodies. nih.govej-eng.org Microorganisms possess diverse enzymatic systems and metabolic pathways capable of degrading a wide range of complex substances. nih.gov Studies on the environmental degradation of other chemicals, such as explosive compounds or fluorotelomer sulfonates, have revealed complex biotransformation pathways involving various intermediates and microbial processes. ej-eng.orgpops.int While the use of this compound as a nitrification inhibitor suggests its interaction with microbial communities in the environment, detailed investigations specifically focusing on the complete environmental biotransformation and degradation pathways of this compound (N-Allylthiourea) are needed to understand its persistence, the nature of its degradation products, and their potential environmental implications. chemicalbook.comsigmaaldrich.comfishersci.fichemos.de

Concluding Remarks for Academic Research

Comparative Analysis of Research Trajectories for Different "Rhodalin" Compounds

Research on this compound (PubChem CID: 13577316) is often intertwined with studies on other flavonoids present in Rhodiola species, which can be considered "different 'this compound' compounds" in the broader context of Rhodiola phytochemistry. These include related herbacetin (B192088) glycosides like rhodiosin (B600690) (PubChem CID: 76959646), rhodionin (B150534) (PubChem CID: 21626477), and rhodalidin (B12740091) (PubChem CID: 13577326), as well as gossypetin (B1671993) glycosides such as rhodiolgin (B591360) (PubChem CID: 91827018) and rhodiolgidin (PubChem CID: 76968916). sigmaaldrich.comtcichemicals.comuni.luplantaedb.comresearchgate.netcenmed.com

While the collective biological activities of Rhodiola extracts containing these flavonoids, such as antioxidant, anti-inflammatory, and adaptogenic effects, have been extensively studied plantaedb.comresearchgate.netcenmed.complantaedb.comwikipedia.orgresearchgate.netuni.lu, the specific contributions and mechanisms of action of individual flavonoids like this compound are still areas requiring more dedicated research. Compared to well-known Rhodiola constituents like salidroside (B192308), this compound and many other Rhodiola-specific flavonoids have received less individual attention regarding detailed pharmacological profiling and target identification.

Identification of Interdisciplinary Research Opportunities in Chemical Biology and Synthetic Chemistry

The study of this compound and its related flavonoid counterparts presents significant interdisciplinary research opportunities at the intersection of chemical biology and synthetic chemistry.

From a Synthetic Chemistry perspective, the complex glycosidic structure of this compound and other Rhodiola flavonoids poses interesting synthetic challenges. Developing efficient and scalable synthetic routes to these compounds would provide access to pure substances for rigorous biological evaluation, overcoming limitations associated with relying solely on extraction from natural, sometimes endangered, plant sources. uni.lu Furthermore, synthetic chemistry can facilitate the creation of novel analogs with modified structures to explore structure-activity relationships and potentially enhance desired biological properties or improve pharmacokinetic profiles. While synthesis of rhodanine (B49660) derivatives (a different class of compounds) has been reported fishersci.fi, the specific total synthesis of the flavonoid this compound appears to be a less explored area compared to its isolation.

In Chemical Biology , there is a substantial opportunity to elucidate the precise molecular targets and mechanisms through which this compound and related flavonoids exert their observed biological effects. Although Rhodiola extracts show broad activities plantaedb.comresearchgate.netcenmed.complantaedb.comwikipedia.orgresearchgate.netuni.lu, the specific proteins or pathways modulated by individual flavonoids are often not fully characterized. For instance, a patent mentions this compound as a CDK5 inhibitor epa.gov, suggesting a potential area for targeted chemical biology investigation to confirm and understand this interaction at a molecular level. Techniques such as activity-based protein profiling, target identification using chemical probes, and detailed biochemical and cell-based assays are crucial for advancing this understanding. researchgate.net

The intersection of these fields is vital for the rational design of new chemical entities based on the this compound scaffold with optimized biological activities. Collaborative efforts between synthetic chemists and chemical biologists can drive the discovery of the true therapeutic potential of these natural products and their synthetic derivatives.

Outlook on Future Research Directions for Chemically Distinct "this compound" Compounds

Future research on this compound and chemically distinct compounds within the Rhodiola flavonoid family should pursue several key directions:

Targeted Synthesis and Analog Development: Prioritizing the development of practical synthetic methods for this compound and its most promising analogs is crucial. This would enable the creation of libraries of related compounds for comprehensive screening and structure-activity relationship studies against specific biological targets identified through chemical biology approaches.

In-depth Mechanistic Studies: Moving beyond observing general biological activities in crude extracts, future research should focus on detailed molecular investigations of how individual flavonoids like this compound interact with specific biological macromolecules and cellular pathways. Identifying and validating direct protein targets is essential for understanding their therapeutic potential and minimizing off-target effects. epa.gov

Biosynthesis and Metabolic Engineering: Research into the biosynthetic pathways of these flavonoids in Rhodiola species could open avenues for biotechnological production, ensuring a sustainable supply of these valuable compounds and potentially allowing for the engineering of plants or microorganisms to produce specific flavonoids in higher yields. uni.lu

Exploration of Other "Chemically Distinct" Compounds: While the flavonoid is the primary "this compound" in academic research related to Rhodiola, further investigation into other compounds potentially referred to by similar names, such as N-Allylthiourea (PubChem CID: 1549517), would be necessary to clarify their relevance and research potential, although their chemical dissimilarity suggests distinct research trajectories unless a clear link or shared biological context is established.

Q & A

Basic: How can researchers formulate a focused research question to investigate Rhodalin’s biochemical mechanisms?

Methodological Answer:
A well-constructed research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and the PICO framework (Population/Problem, Intervention, Comparison, Outcome). For example:

  • Population/Problem: this compound’s interaction with [specific cellular targets].
  • Intervention: Dose-dependent effects under controlled conditions.
  • Comparison: Baseline activity vs. This compound-treated samples.
  • Outcome: Quantification of binding affinity or metabolic pathway modulation.
    Ensure the question addresses gaps in existing literature, such as unresolved signaling pathways or conflicting results in prior studies .

Basic: What experimental design principles ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Research Design: Use a controlled experimental setup with clear variables (e.g., temperature, pH, solvent stability).
  • Materials: Specify this compound’s purity grade, supplier (avoiding non-reliable vendors), and storage conditions.
  • Sampling: Include biological/technical replicates (n ≥ 3) to account for variability.
  • Protocol Documentation: Detail instrumentation (e.g., HPLC parameters for purity checks) and step-by-step procedures to enable replication .

Intermediate: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:
Adopt a multi-step validation approach :

Linearity & Sensitivity: Test this compound’s detection range (e.g., 0.1–100 µM) using calibration curves.

Specificity: Confirm no interference from matrix components via spike-and-recovery assays.

Precision: Calculate intra-day and inter-day CV% (<15% acceptable).

Robustness: Vary experimental conditions (e.g., column temperature ±2°C) to assess method stability.

ParameterAcceptable RangeExample Data for this compound
Linearity (R²)≥0.990.998
Recovery Rate85–115%92% ± 3.2
LOD<1 µM0.3 µM

Reference for statistical benchmarks.

Intermediate: How should researchers address contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

  • Comparative Analysis: Replicate key experiments from conflicting studies under standardized conditions.
  • Contextual Factors: Evaluate differences in cell lines, assay endpoints (e.g., IC50 vs. EC50), or solvent carriers (e.g., DMSO vs. aqueous solutions).
  • Statistical Re-evaluation: Apply meta-analysis tools to harmonize datasets, identifying outliers or confounding variables.
  • Hypothesis Refinement: Propose mechanistic studies (e.g., molecular docking or CRISPR screens) to resolve ambiguities .

Advanced: What strategies optimize this compound’s experimental protocols for high-throughput screening?

Methodological Answer:

  • Automation: Use liquid handlers for precise dosing in 96-/384-well plates.
  • Iterative Testing: Perform pilot screens to refine parameters (e.g., incubation time, signal-to-noise thresholds).
  • Control Systems: Include Z’-factor calculations (>0.5 indicates robust assays).
  • Data Normalization: Apply plate-wise normalization to minimize batch effects .

Advanced: How can cross-disciplinary approaches enhance understanding of this compound’s pharmacokinetics?

Methodological Answer:

  • Computational Modeling: Predict absorption/distribution using tools like GastroPlus or PK-Sim.
  • Multi-Omics Integration: Correlate proteomic/metabolomic data with this compound exposure levels.
  • In Vivo-In Vitro Bridging: Compare cell-based assays with animal model PK/PD results.
  • Ethical Compliance: Ensure alignment with institutional guidelines for animal/human studies .

Intermediate: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap Analysis: Estimate confidence intervals for EC50/IC50 values.
  • ANOVA with Post Hoc Tests: Compare multiple dose groups while controlling for Type I errors.
  • Survival Analysis: Apply Kaplan-Meier curves for longitudinal toxicity assessments .

Advanced: How can theoretical frameworks explain this compound’s paradoxical effects in different biological contexts?

Methodological Answer:

  • Systems Biology Models: Map this compound’s interactions onto pathway networks (e.g., KEGG, Reactome) to identify node-specific effects.
  • Bistability Analysis: Explore threshold-dependent responses using ordinary differential equations.
  • Epistatic Studies: Use genetic knockouts to test compensatory mechanisms in this compound-treated systems.
  • Dynamic Clamp Techniques: Simulate this compound’s modulation of ion channels in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.